![molecular formula C23H18ClFN6O B2497174 N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide CAS No. 1207017-90-0](/img/structure/B2497174.png)
N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules featuring complex structures with multiple functional groups, including amide, chlorophenyl, and fluorophenyl moieties. These structures are of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. For example, compounds with similar structures have been synthesized through reactions involving nucleophilic substitution, amidation, and ring-closing methodologies. These processes require precise control of reaction conditions to achieve the desired product with high yield and purity (Kariuki et al., 2021).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, related molecules have been structurally characterized to reveal planar conformations and specific orientations of substituent groups, contributing to their reactivity and interaction with biological targets (El-Hiti et al., 2019).
Scientific Research Applications
Synthesis and Structural Characterization
Research into similar compounds has focused on synthesis and structural characterization, which is fundamental for understanding their potential applications. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds with similar molecular features, providing insights into their conformation and planarity, which are essential for understanding their interactions and reactivity Kariuki et al., 2021.
Interaction with Biological Systems
Compounds with structural similarities have been studied for their interactions with biological systems. For example, Bartha (1969) explored how certain herbicides transform in soil to produce unexpected residues, shedding light on the environmental fate and ecological impact of such compounds Bartha, 1969.
Anticancer and Antimicrobial Activity
Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. Such research is crucial for identifying potential therapeutic agents Katariya et al., 2021.
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) studied a compound for its potential as a neurokinin-1 receptor antagonist, highlighting the importance of such compounds in developing treatments for conditions like depression and emesis Harrison et al., 2001.
Antipathogenic Activity
Research by Limban et al. (2011) on thiourea derivatives with similar molecular fragments demonstrated significant antipathogenic activity, pointing towards potential applications in developing antimicrobial agents Limban et al., 2011.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN6O/c24-18-4-2-1-3-16(18)14-26-22(32)10-9-21-27-28-23-20-13-19(15-5-7-17(25)8-6-15)29-31(20)12-11-30(21)23/h1-8,11-12,19-20,23,28-29H,9-10,13-14H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMDOTWHGOJQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)
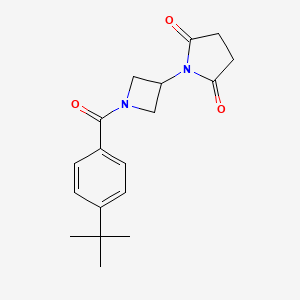
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
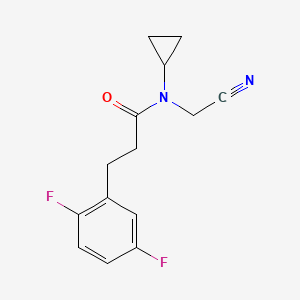
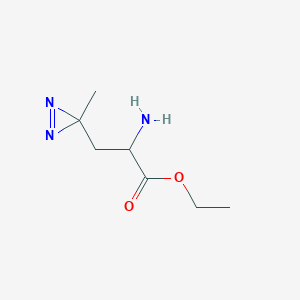

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)
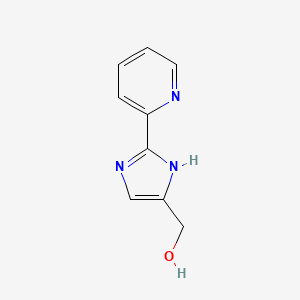

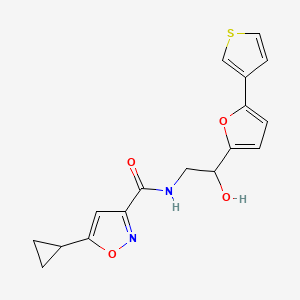
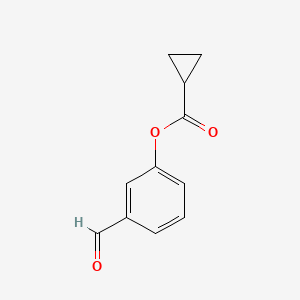

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)